3-Chloro-4,5-dipropargyloxybenzoic acid
Description
3-Chloro-4,5-dipropargyloxybenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 3-position and propargyloxy (O–CH₂–C≡CH) groups at the 4- and 5-positions. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the electron-withdrawing chlorine and the sterically bulky, electron-rich propargyloxy substituents.
Properties
CAS No. |
112636-60-9 |
|---|---|
Molecular Formula |
C13H9ClO4 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
3-chloro-4,5-bis(prop-2-ynoxy)benzoic acid |
InChI |
InChI=1S/C13H9ClO4/c1-3-5-17-11-8-9(13(15)16)7-10(14)12(11)18-6-4-2/h1-2,7-8H,5-6H2,(H,15,16) |
InChI Key |
KZYBRHISZSNMHL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituent positions and functional groups critically influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Acidity : Propargyloxy groups are less electron-withdrawing than fluorine, suggesting that this compound would have a higher pKa compared to its difluoro analog (e.g., 3-chloro-4,5-difluorobenzoic acid, ). This impacts solubility and membrane permeability .
- Thermal Stability : Fluorinated analogs (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) exhibit higher melting points (mp >150°C) due to strong intermolecular hydrogen bonding and crystal packing . Propargyloxy derivatives may have lower thermal stability due to steric hindrance.
Research Findings and Implications
- Receptor Binding: Substituent bulk and electronic effects dictate receptor interactions. Ethoxy/isopropoxy groups in compound 56 optimize RARα binding, while propargyloxy groups may introduce steric clashes or novel interactions .
- Drug-Likeness : Fluorinated analogs often suffer from poor bioavailability, whereas alkoxy/propargyloxy derivatives (e.g., compound 56) show improved pharmacokinetics. Propargyloxy’s triple bond may enhance metabolic stability .
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